N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide
Description
N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide is an organic compound with the molecular formula C9H5BrN4 It is a hydrazone derivative, characterized by the presence of a bromophenyl group attached to a hydrazinylidene moiety, which is further connected to a propanedinitrile group
Properties
IUPAC Name |
2-[(3-bromophenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSPMWWBUAYGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NN=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Step 1: 3-bromobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Step 2: The hydrazone intermediate is then reacted with malononitrile to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)hydrazinylidene]propanedinitrile
- 2-[(3-Chlorophenyl)hydrazinylidene]propanedinitrile
- 2-[(3-Methylphenyl)hydrazinylidene]propanedinitrile
Uniqueness
N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide is unique due to the presence of the bromine atom in the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents or substitution patterns.
Biological Activity
Overview of N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide
This compound is a synthetic organic compound that belongs to the class of hydrazones. Compounds in this class often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of functional groups such as cyano and bromo can influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its structural features:
- Hydrazone Linkage : This functional group can participate in hydrogen bonding and may interact with biological targets such as enzymes or receptors.
- Cyanide Group : The cyano group is known for its potential toxicity but can also exhibit bioactivity by interfering with cellular respiration and other metabolic processes.
- Bromo Substitution : The bromine atom can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively.
Potential Biological Activities
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function.
- Anticancer Properties : Hydrazones have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Some hydrazones exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase.
Case Studies and Experimental Data
- Study on Antimicrobial Activity : A study investigating similar hydrazone derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anticancer Activity Assessment : In vitro studies have demonstrated that hydrazone derivatives can inhibit the proliferation of various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values typically in the micromolar range.
- Toxicity Evaluation : The toxicity profile of cyanide-containing compounds is critical. Studies indicate that while some derivatives show promising bioactivity, they also possess cytotoxic effects at higher concentrations.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
